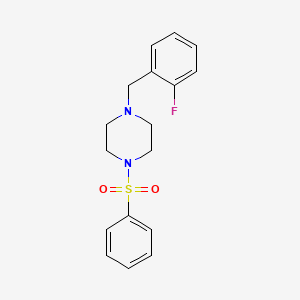![molecular formula C19H20N2O2 B5756398 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as DMXAA or Vadimezan, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is not fully understood, but it is thought to work by activating the STING (Stimulator of Interferon Genes) pathway in immune cells. This leads to the production of cytokines, which help to stimulate the immune system and target cancer cells for destruction.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects, including the activation of immune cells, the production of cytokines, and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to increase blood flow to tumors, which can help to improve the delivery of other cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and the immune response to cancer. However, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be difficult to work with due to its low solubility and instability in aqueous solutions.
Direcciones Futuras
There are a number of future directions for research on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, including:
1. Further studies to elucidate the exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and its effects on the immune system.
2. Development of more stable and soluble formulations of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for use in clinical trials.
3. Exploration of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy.
4. Investigation of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
5. Development of more efficient and cost-effective synthesis methods for N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and related compounds.
Conclusion:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a promising small molecule with potent anti-tumor activity and potential use in cancer treatment. While much remains to be learned about its mechanism of action and potential therapeutic applications, the extensive scientific research conducted on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide to date suggests that it may hold great promise for the future of cancer therapy.
Métodos De Síntesis
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multistep process that involves the reaction of 2-amino-4,5-dimethylbenzoic acid with 2-amino-5,6-dimethylbenzoxazole, followed by the addition of butanoyl chloride. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-6-18(22)20-15-8-5-7-14(11-15)19-21-16-9-12(2)13(3)10-17(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLPLPZPRXRETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)


![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)






![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)